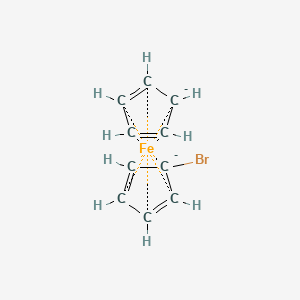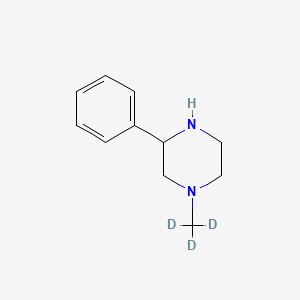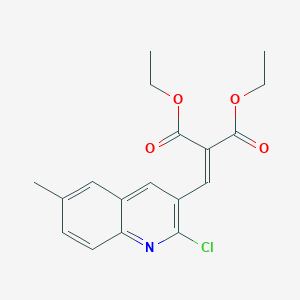
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride is a chemical compound with the molecular formula C₁₃H₁₆N₂·HCl and a molecular weight of 236.74 g/mol . It is primarily used in research settings, particularly in the fields of chemistry and biology. This compound is known for its unique structure, which includes an amino group, two methyl groups, and an ethyl group attached to a quinoline ring.
Vorbereitungsmethoden
The synthesis of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,3-dimethylquinoline and ethylamine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a solvent like ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product.
Industrial production methods may involve similar steps but on a larger scale, with additional considerations for cost-effectiveness and yield optimization.
Analyse Chemischer Reaktionen
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed from oxidation include quinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions typically yield reduced forms of the quinoline ring.
Wissenschaftliche Forschungsanwendungen
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: This compound is used in biochemical research to study enzyme interactions and protein-ligand binding. It can serve as a probe to investigate biological pathways.
Medicine: Research into potential therapeutic applications of this compound is ongoing. It may have potential as a lead compound for the development of new drugs.
Wirkmechanismus
The mechanism of action of 2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride involves its interaction with specific molecular targets. The amino group and the quinoline ring play crucial roles in its binding to proteins and enzymes. This compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to various biochemical effects .
Vergleich Mit ähnlichen Verbindungen
2-Amino-7,8-dimethyl-3-ethylquinoline hydrochloride can be compared with other similar compounds, such as:
2-Aminoquinoline: Lacks the additional methyl and ethyl groups, making it less sterically hindered and potentially less selective in its interactions.
7,8-Dimethylquinoline: Does not have the amino group, which is essential for certain biochemical interactions.
3-Ethylquinoline: Lacks both the amino group and the additional methyl groups, resulting in different chemical and biological properties.
Eigenschaften
CAS-Nummer |
1171518-73-2 |
|---|---|
Molekularformel |
C13H17ClN2 |
Molekulargewicht |
236.74 g/mol |
IUPAC-Name |
3-ethyl-7,8-dimethylquinolin-2-amine;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-4-10-7-11-6-5-8(2)9(3)12(11)15-13(10)14;/h5-7H,4H2,1-3H3,(H2,14,15);1H |
InChI-Schlüssel |
WINOEYNNUANKEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C2C(=C(C=CC2=C1)C)C)N.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(4-methyl-2-oxochromen-7-yl)-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide](/img/structure/B13721010.png)

![3-[[(2R,3R,4S)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-2-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B13721025.png)



![3-[(6-Fluoropyridin-3-yl)oxy]propan-1-amine dihydrochloride](/img/structure/B13721042.png)
![3-[5-(Acetyloxymethyl)furan-2-yl]prop-2-enoic acid](/img/structure/B13721058.png)
![Cyclobutyl-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13721061.png)
